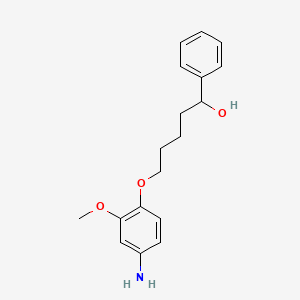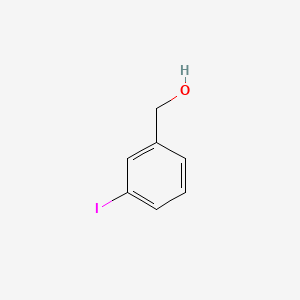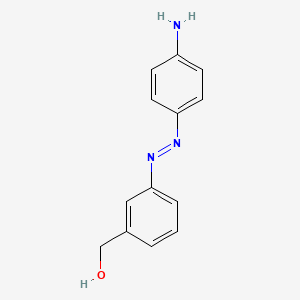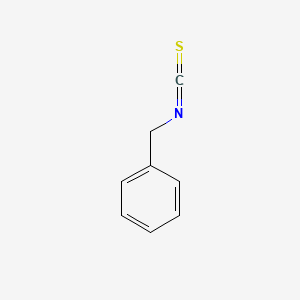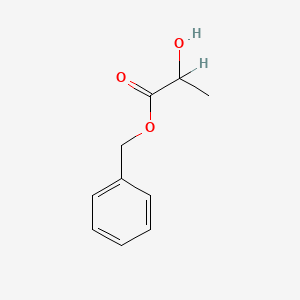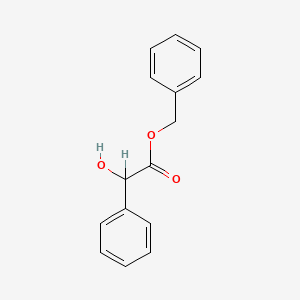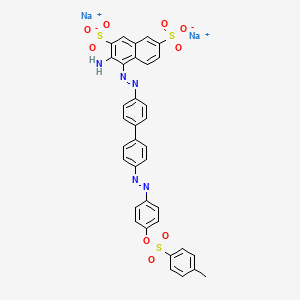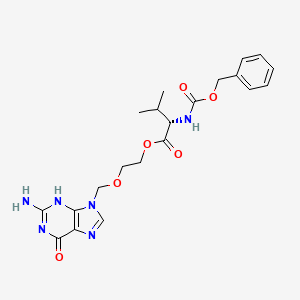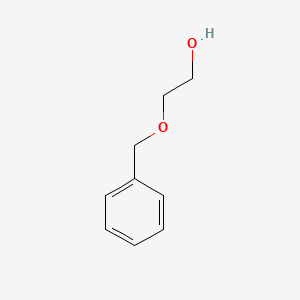
Aluminum hydroxide hydrate
Overview
Description
It is preferred over other alternatives such as sodium bicarbonate because it does not increase the pH of the stomach above 7, thus preventing the secretion of excess acid . Algeldrate is commonly used to treat conditions such as duodenal, peptic, and stomach ulcers, as well as heartburn and dyspepsia .
Scientific Research Applications
Algeldrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Widely used as an antacid to treat gastrointestinal disorders.
Industry: Utilized in water purification processes and as an ingredient in antiperspirants and dentifrices.
Mechanism of Action
Algeldrate acts by neutralizing hydrochloric acid in gastric secretions, which increases the pH and inhibits the action of pepsin. The compound is slowly solubilized in the stomach, reacting with hydrochloric acid to form aluminum chloride and water . Additionally, algeldrate adsorbs pepsin, further reducing its activity .
Similar Compounds:
Magnesium hydroxide: Another antacid that is often combined with algeldrate to balance its constipating effects.
Calcium carbonate: A common antacid that acts more rapidly but can cause acid rebound.
Sodium bicarbonate: An effective antacid but can increase the pH of the stomach above 7, leading to excess acid secretion.
Uniqueness of Algeldrate: Algeldrate is unique in its ability to neutralize stomach acid without significantly altering the pH, thus preventing the secretion of excess acid. Its amphoteric nature allows it to react with both acids and bases, making it versatile in various applications .
Safety and Hazards
Prolonged exposure to Aluminum (III) hydroxide can cause irritation in eyes, respiratory system, and skin . If it comes in contact with water, it can cause a violent explosion . Ingestion of large amounts of aluminium hydroxide for prolonged periods may cause phosphate depletion, especially if phosphate intake is low .
Future Directions
A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . The reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant . This could be a promising direction for future research and applications of aluminum hydroxide hydrate.
Biochemical Analysis
Biochemical Properties
Aluminum hydroxide hydrate plays a significant role in biochemical reactions. It acts by neutralizing hydrochloric acid in gastric secretions, forming aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . In the context of vaccines, this compound stimulates the immune system by inducing the release of uric acid, an immunological danger signal . This strongly attracts certain types of monocytes which differentiate into dendritic cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In vaccine formulations, it influences cell function by stimulating the immune response . The dendritic cells, which are attracted by the release of uric acid, pick up the antigen, carry it to lymph nodes, and stimulate T cells and B cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with hydrochloric acid in the stomach to form aluminum chloride and water . This reaction neutralizes the acid, thereby increasing the pH and inhibiting the action of pepsin . In the context of vaccines, this compound induces the release of uric acid, which attracts monocytes that differentiate into dendritic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the context of water purification, a gelatinous layer of aluminum hydroxide polyhydrate used as a secondary membrane on a retaining fabric demonstrated high flux rates and pressure resistance . This indicates the product’s stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in veterinary medicine, aluminum hydroxide is often prescribed to manage conditions such as high phosphate levels secondary to kidney dysfunction . If the dose is too high, it can lead to constipation, a low blood phosphate level, and/or increased calcium loss . Rarely, aluminum toxicity can occur with its long-term use, causing signs such as weakness, walking difficulty, or stumbling .
Metabolic Pathways
This compound is involved in several metabolic pathways. It reacts with hydrochloric acid in the stomach, forming aluminum chloride and water . This reaction is part of the metabolic process of neutralizing gastric acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. In the context of vaccines, it is carried to lymph nodes by dendritic cells . In the stomach, it reacts with hydrochloric acid, forming aluminum chloride and water .
Subcellular Localization
Given its role in neutralizing gastric acid and stimulating the immune response, it can be inferred that it likely interacts with various subcellular compartments involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Algeldrate can be synthesized through the reaction of aluminum salts with a base. One common method involves the reaction of aluminum chloride with sodium hydroxide:
AlCl3+3NaOH→Al(OH)3+3NaCl
The aluminum hydroxide precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, algeldrate is produced by the Bayer process, which involves the extraction of aluminum hydroxide from bauxite ore. The bauxite is first crushed and then mixed with sodium hydroxide, which dissolves the aluminum hydroxide. The solution is then cooled, and aluminum hydroxide precipitates out .
Types of Reactions:
- Algeldrate reacts with hydrochloric acid in the stomach to form aluminum chloride and water:
Neutralization: Al(OH)3+3HCl→AlCl3+3H2O
Algeldrate can react with both acids and bases. In acidic conditions, it acts as a base, and in basic conditions, it acts as an acid:Amphoteric Reactions: Al(OH)3+3H+→Al3++3H2O
Al(OH)3+OH−→Al(OH)4−
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products:
Neutralization: Aluminum chloride, water.
Amphoteric Reactions: Aluminum ions, water, and tetrahydroxoaluminate ions.
properties
IUPAC Name |
aluminum;trihydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKVLBUSSNXMV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.019 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330-44-5 | |
| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALGELDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






